

Application Note: Metal Complexation of 3-Bromo-2-hydroxy-5-methoxybenzoic Acid

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Compound of Interest

Compound Name: *3-Bromo-2-hydroxy-5-methoxybenzoic acid*

CAS No.: 132020-40-7

Cat. No.: B3231379

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Executive Summary & Rationale

3-bromo-2-hydroxy-5-methoxybenzoic acid is a polysubstituted salicylic acid derivative that offers a unique electronic and steric profile for metal coordination. Unlike unsubstituted salicylic acid, this ligand incorporates:

- **3-Bromo Group (Ortho to Phenol):** Introduces steric bulk near the primary coordination site, potentially preventing the formation of planar bis-complexes ($M(L)_2$) and encouraging distorted geometries or mono-ligand species $[M(L)(H_2O)_n]$. It also increases the acidity of the phenolic proton via inductive withdrawal.
- **5-Methoxy Group (Para to Carboxyl):** Acts as an electron-donating group (EDG), modulating the Lewis basicity of the carboxylate oxygen and enhancing the solubility of the resulting complexes in organic media.

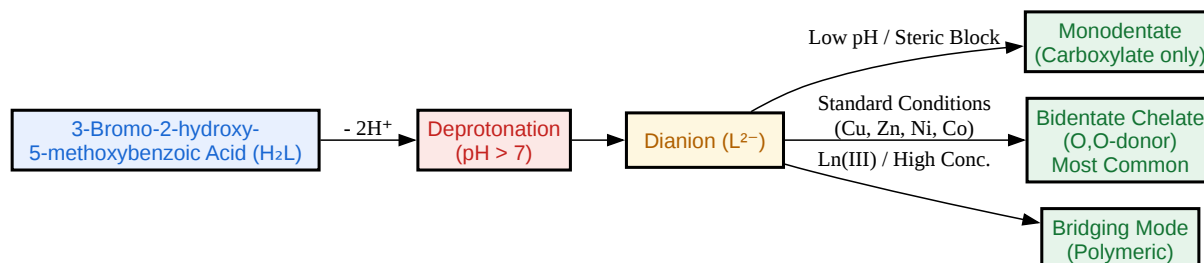
Key Applications:

- Bioinorganic Mimetics: Modeling metalloenzyme active sites where steric crowding is a key feature.
- Antimicrobial Agents: The bromide moiety often enhances lipophilicity and membrane permeability, potentially increasing the bioactivity of Cu(II) and Zn(II) complexes against resistant strains.
- Catalysis: The steric bulk of the bromine atom can induce enantioselectivity or regioselectivity in Lewis-acid catalyzed reactions.

Ligand Chemistry & Coordination Modes[1]

The ligand (H₂L) typically coordinates in a bidentate fashion through the carboxylate oxygen and the deprotonated phenolic oxygen, forming a stable six-membered chelate ring.

Predicted Coordination Modes (Graphviz Diagram)



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Caption: Logical flow of ligand activation and potential coordination modes based on reaction conditions.

Experimental Protocols

Materials & Safety[2]

- Ligand: **3-bromo-2-hydroxy-5-methoxybenzoic acid** (Purity >97%).

- Metal Salts: Copper(II) acetate monohydrate, Zinc(II) acetate dihydrate (Acetates are preferred over chlorides to act as self-buffering agents).
- Solvents: Ethanol (Abs.), Methanol, DMSO.
- Base: 0.1 M NaOH or Triethylamine (TEA).

Synthesis of $[\text{Cu}(\text{L})(\text{H}_2\text{O})_2]$ (Copper(II) Complex)

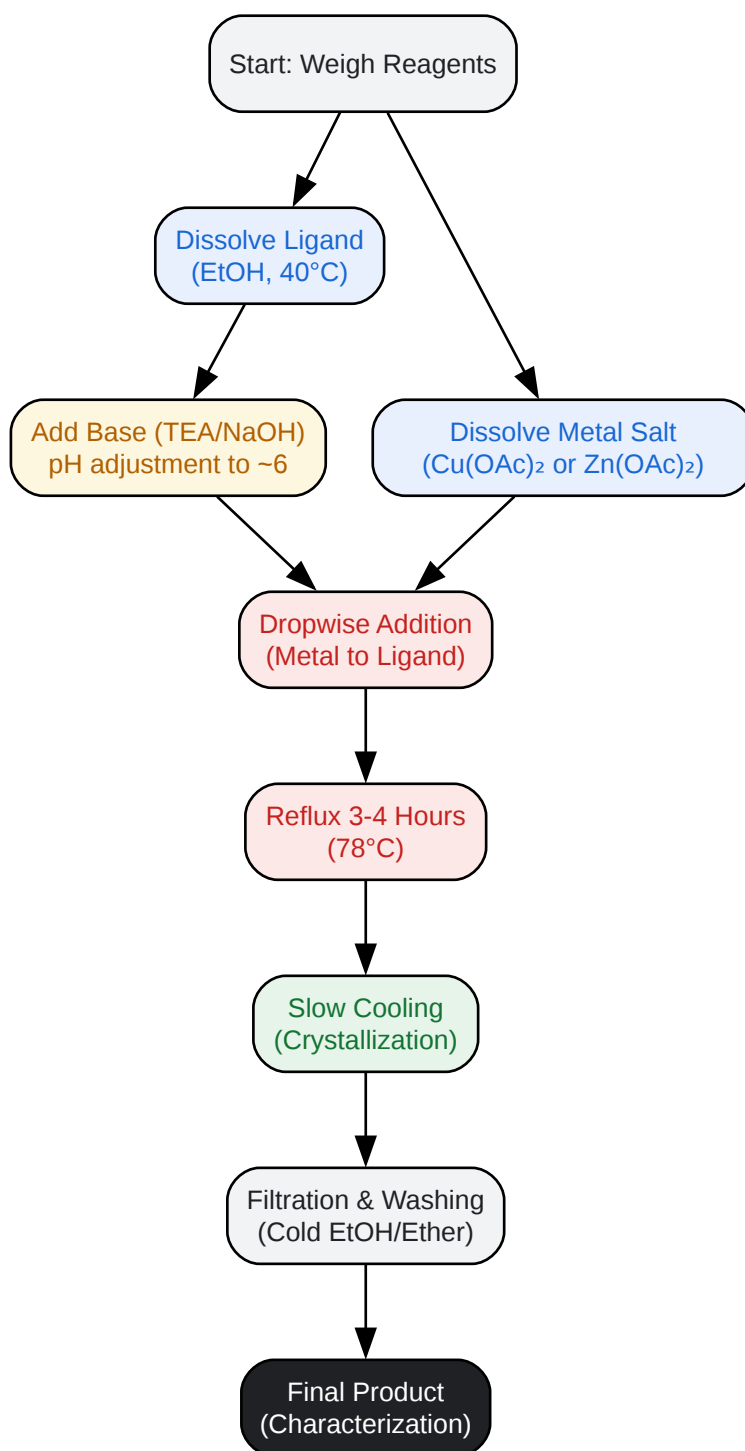
Rationale: Copper(II) avidly forms square-planar or distorted octahedral complexes with salicylates. The acetate counter-ion assists in deprotonating the phenolic hydroxyl.

Step-by-Step Protocol:

- Ligand Solution Preparation:
 - Dissolve 1.0 mmol (247 mg) of **3-bromo-2-hydroxy-5-methoxybenzoic acid** in 20 mL of absolute ethanol.
 - Note: If dissolution is slow, warm gently to 40°C.
 - Add 1.0 mmol of Triethylamine (TEA) dropwise to deprotonate the carboxylic acid. The solution may darken slightly.
- Metal Addition:
 - Dissolve 1.0 mmol (199 mg) of $\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$ in 10 mL of warm ethanol/water (9:1 v/v).
 - Add the metal solution dropwise to the ligand solution under vigorous stirring.
 - Observation: A color change to intense green (characteristic of Cu-salicylate chelation) should occur immediately.
- Reflux & pH Adjustment:
 - Heat the mixture to reflux (approx. 78°C) for 3 hours.
 - Check pH: Ideally, maintain pH ~6.5–7.0. If too acidic, add dilute NaOH carefully. Caution: High pH (>9) may precipitate metal hydroxides.

- Isolation:
 - Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
 - Green crystalline precipitate should form.
 - Filter under vacuum, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
 - Dry in a desiccator over silica gel.

Synthesis Workflow Diagram



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Caption: Optimized synthetic workflow for transition metal complexes of 3-bromo-5-methoxysalicylic acid.

Characterization Guide (Self-Validation)

To validate the formation of the complex, compare the spectral data of the free ligand (H₂L) against the isolated product.

Infrared Spectroscopy (FT-IR)

The coordination of the carboxylate and phenolic oxygen atoms results in distinct frequency shifts.

Functional Group	Free Ligand (cm ⁻¹)	Metal Complex (cm ⁻¹)	Mechanistic Insight
v(O-H) Phenolic	~3200-3400 (Broad)	Disappears / Shifts	Loss of phenolic proton upon chelation.
v(C=O) Carboxyl	~1670-1690	~1600-1630 (v _{asym})	Shift to lower wavenumber indicates coordination of carbonyl oxygen.
v(C-O) Phenolic	~1250	~1280-1300	Shift to higher wavenumber due to C-O bond strengthening upon metal binding.
M-O Stretch	N/A	400-500	Direct evidence of Metal-Oxygen bond formation.

¹H-NMR (for Zn/Cd complexes)

Note: Cu(II) is paramagnetic and will broaden signals, making NMR ineffective.

- Phenolic Proton: The signal at δ ~11-12 ppm (phenolic OH) should disappear in the complex, confirming deprotonation.

- Aromatic Protons: The protons at positions 4 and 6 will experience downfield shifts due to the deshielding effect of the metal center.

UV-Vis Spectroscopy

- Ligand Bands: $\pi \rightarrow \pi^*$ transitions (approx. 280-320 nm) often undergo a bathochromic shift (Red shift) upon complexation.
- d-d Transitions: For Cu(II), look for a broad band around 600-750 nm, indicative of d-d transitions in a distorted geometry.

Troubleshooting & Optimization

- Precipitate is Amorphous/Oily:
 - Cause: Rapid precipitation or solvent impurities.
 - Fix: Recrystallize from hot DMSO/Ethanol mixtures. Allow slower evaporation.[\[1\]](#)
- Low Yield:
 - Cause: pH too low (protons compete with metal) or too high (metal hydroxide forms).
 - Fix: Monitor pH strictly between 6.0 and 7.0. Use Acetate salts to buffer the reaction naturally.
- Steric Hindrance:
 - Insight: The 3-Bromo group is bulky. If 1:2 (M:L) complexes are difficult to form, the system may favor 1:1 adducts with solvent molecules filling the coordination sphere (e.g., $[\text{Cu}(\text{L})(\text{EtOH})_2]$). Do not force 1:2 stoichiometry; analyze the elemental data (CHN) to confirm the ratio.

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